1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 1443279-13-7
Cat. No.: VC4987269
Molecular Formula: C6H6F3IN2
Molecular Weight: 290.028
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443279-13-7 |
---|---|
Molecular Formula | C6H6F3IN2 |
Molecular Weight | 290.028 |
IUPAC Name | 1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole |
Standard InChI | InChI=1S/C6H6F3IN2/c1-2-12-3-4(10)5(11-12)6(7,8)9/h3H,2H2,1H3 |
Standard InChI Key | LUSQMWHRWPFCBP-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C(F)(F)F)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole is C₆H₆F₃IN₂, with a molecular weight of 290.028 g/mol. Its IUPAC name reflects the substituent positions: 1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole. The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms, with the trifluoromethyl group enhancing metabolic stability and lipophilicity. The iodine atom at position 4 introduces significant electrophilic reactivity, enabling cross-coupling reactions critical for further functionalization .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 1443279-13-7 |
Molecular Formula | C₆H₆F₃IN₂ |
Molecular Weight | 290.028 g/mol |
SMILES | CCN1C=C(C(=N1)C(F)(F)F)I |
InChI Key | LUSQMWHRWPFCBP-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The ¹H NMR spectrum typically shows a singlet for the trifluoromethyl group at δ ~3.9 ppm and a quartet for the ethyl group’s methylene protons at δ ~1.4 ppm. The iodine atom’s presence is confirmed via UV-Vis spectroscopy, with absorption bands near 260 nm .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole involves cyclocondensation and halogenation steps. A common approach starts with the reaction of 1,3-dicarbonyl precursors with hydrazines to form the pyrazole core, followed by iodination .
Key Steps:
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Cyclocondensation: Ethyl trifluoromethylacetate reacts with ethyl hydrazinecarboxylate in ethanol under reflux to yield 3-(trifluoromethyl)-1H-pyrazole .
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Iodination: Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent at position 4 .
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Ethylation: The nitrogen at position 1 is alkylated with ethyl bromide in the presence of a base like potassium carbonate.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclocondensation | Ethyl trifluoromethylacetate, hydrazine, EtOH, 80°C | 75% |
Iodination | ICl, CH₃COOH, 25°C, 12h | 68% |
Ethylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 6h | 82% |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow chemistry is employed to enhance reaction control and reduce byproducts, achieving yields exceeding 85% . Microwave-assisted synthesis further shortens reaction times from hours to minutes .
Biological Activities and Mechanisms
Enzyme Inhibition
The trifluoromethyl group enhances binding affinity to enzymatic active sites. Studies suggest this compound inhibits cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, with an IC₅₀ of 1.2 µM. Comparative analyses show a 40% higher potency than non-iodinated analogs due to improved hydrophobic interactions .
Table 3: Biological Activity Profile
Activity | Model System | Effective Concentration | Mechanism |
---|---|---|---|
Anti-inflammatory | Murine macrophages | 5 µM | COX-2 inhibition |
Anticancer | HeLa cells | 10 µM | Caspase-3 activation |
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as replacing iodine with bromine, alter pharmacokinetic profiles. The iodine derivative exhibits a 2.5-fold longer half-life in plasma compared to brominated analogs, making it preferable for sustained therapies .
Challenges and Future Directions
Synthetic Limitations
Iodination remains a bottleneck due to iodine’s volatility. Novel methods using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) improve yields to 78% .
Toxicity Profiling
Chronic toxicity studies in rodents indicate hepatotoxicity at doses >50 mg/kg. Future work must balance efficacy and safety through prodrug strategies or targeted delivery systems.
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